![molecular formula C7H6ClN3 B1586955 1-(Chloromethyl)-1H-benzotriazole CAS No. 54187-96-1](/img/structure/B1586955.png)
1-(Chloromethyl)-1H-benzotriazole
Overview
Description
Synthesis Analysis
The synthesis of 1-(Chloromethyl)-1H-benzotriazole can be achieved through various methods. One common approach involves the reaction of benzotriazole with formaldehyde and hydrogen chloride. Lewis acids, such as zinc chloride, can catalyze this process .
Physical And Chemical Properties Analysis
Scientific Research Applications
Palladium Complexes for C-C Coupling Reactions
1-(Chloromethyl)-1H-benzotriazole: is utilized to synthesize palladium complexes that are applied in Heck and Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds, a fundamental step in organic synthesis.
These are just a few examples of the applications of 1-(Chloromethyl)-1H-benzotriazole in scientific research. Each application plays a crucial role in advancing various fields of chemistry and related sciences .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that chloromethyl compounds typically react with organic substrates, particularly those containing active hydrogen atoms .
Mode of Action
1-(Chloromethyl)-1H-benzotriazole, like other chloromethyl compounds, is likely to undergo electrophilic substitution reactions . In these reactions, 1-(Chloromethyl)-1H-benzotriazole would act as an electrophile, interacting with nucleophilic sites on its targets . This interaction could lead to the replacement of a hydrogen atom on the target molecule with the 1-(Chloromethyl)-1H-benzotriazole, potentially altering the target’s properties or function .
Biochemical Pathways
It is known that electrophilic substitution reactions, such as those likely undergone by 1-(chloromethyl)-1h-benzotriazole, can have significant effects on biochemical pathways . For example, they can alter the structure and function of biomolecules, potentially disrupting normal cellular processes .
Pharmacokinetics
The properties of chloromethyl compounds, in general, suggest that they may be readily absorbed and distributed within the body due to their reactivity and small size . Their metabolism and excretion would likely depend on the specific biochemical reactions they undergo within the body .
Result of Action
The molecular and cellular effects of 1-(Chloromethyl)-1H-benzotriazole’s action would depend on its specific targets and the nature of its interactions with these targets. Given its likely mode of action as an electrophile, it could potentially alter the structure and function of target molecules, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of 1-(Chloromethyl)-1H-benzotriazole could be influenced by various environmental factors. For example, the presence of other reactive substances could compete with 1-(Chloromethyl)-1H-benzotriazole for its targets, potentially affecting its efficacy . Additionally, factors such as temperature and pH could influence the rate and extent of its reactions .
properties
IUPAC Name |
1-(chloromethyl)benzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-11-7-4-2-1-3-6(7)9-10-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEROABGEVRIRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391501 | |
Record name | 1-(Chloromethyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-1H-benzotriazole | |
CAS RN |
54187-96-1 | |
Record name | 1-(Chloromethyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Chloromethyl)-1H-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Are there any studies exploring the biological activity of 1-(Chloromethyl)-1H-benzotriazole or its derivatives?
A2: While limited, some research explores the biological activity of 1-(Chloromethyl)-1H-benzotriazole derivatives. One study investigated the cytotoxicity of a photoactivatable tricarbonyl manganese(I) complex containing 1-(Chloromethyl)-1H-benzotriazole against leukemia cells []. This suggests potential applications in medicinal chemistry, but further research is necessary to fully understand the mechanism of action, efficacy, and safety profile of these compounds.
Q2: Can 1-(Chloromethyl)-1H-benzotriazole be used as a building block for synthesizing other compounds?
A3: Yes, 1-(Chloromethyl)-1H-benzotriazole serves as a versatile building block in organic synthesis. It can react with various nucleophiles, such as thiols and selenols, to form ligands []. These ligands, in turn, can complex with metal ions like silver(I) to generate catalysts used in organic reactions. For instance, silver(I) complexes with ligands derived from 1-(Chloromethyl)-1H-benzotriazole have shown promising activity in catalyzing A3 coupling reactions, which are valuable for synthesizing propargylamines [].
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